molecular formula C28H19FN4O8 B1671221 Emitefur CAS No. 110690-43-2

Emitefur

Cat. No. B1671221
CAS RN: 110690-43-2
M. Wt: 558.5 g/mol
InChI Key: WTSKMKRYHATLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emitefur, also known as BOF-A2, is a fluorinated pyrimidine antimetabolite with antineoplastic properties . It is a compound composed of 5-fluorouracil (5-FU) and 3-cyano-2,6-dihydroxypyridine (CNDP), an inhibitor of 5-FU degradation by dihydrouracil dehydrogenase . This combination is designed to prolong the blood 5-FU level and increase selective toxicity to a tumor .


Molecular Structure Analysis

This compound has a molecular formula of C28H19FN4O8 . The systematic name for this compound is 6-(Benzoyloxy)-3-cyano-2-pyridinyl 3-{[3-(ethoxymethyl)-5-fluoro-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]carbonyl}benzoate .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 558.47 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Anti-Tumor Effects

Emitefur, a derivative of 5-fluorouracil (5-FU), has been investigated for its potential anti-tumor effects. A study by Shibamoto et al. (1996) explored the combined effect of radiation and this compound in murine tumors. They found that this compound, particularly at higher doses, significantly enhanced the tumor growth delay when combined with radiation, suggesting its potential as an anti-cancer agent (Shibamoto et al., 1996).

Efficacy in Lung Cancer

Nakai et al. (1994) conducted a multi-center phase II study on the efficacy of this compound in treating non-small cell lung cancer (NSCLC). They reported that this compound showed a response in 18% of the patients, particularly in adenocarcinoma and squamous cell carcinomas, indicating its potential utility in lung cancer treatment (Nakai et al., 1994).

Application in Gastric Cancer

A study by Sugimachi and Maehara (2000) assessed the antineoplastic effects of this compound in advanced gastric cancer. They found a 38.1% response rate in patients with advanced gastric cancer, with the drug showing promising efficacy as a cancer treatment (Sugimachi & Maehara, 2000).

Pharmacokinetics and Safety in Solid Tumors

Nemunaitis et al. (2000) conducted a phase I assessment of this compound's pharmacokinetics, metabolism, and safety in patients with refractory solid tumors. Their findings suggested that this compound at certain doses is well-tolerated and maintains prolonged exposure to 5-FU, indicating its potential as an effective treatment for solid tumors (Nemunaitis et al., 2000).

Mechanism of Action

Target of Action

Emitefur, also known as BOF-A2, is a fluorinated pyrimidine antimetabolite . It primarily targets the enzyme dihydrouracil dehydrogenase (DHU-DH) . This enzyme plays a crucial role in the catabolism of the anticancer drug 5-fluorouracil (5-FU) . This compound also interacts with minichromosome maintenance complex component 4 (MCM4) .

Mode of Action

This compound is a bifunctional prodrug composed of a derivative of 5-fluorouracil (5-FU) and 3-cyano-2,6-dihydroxypyridine (CNDP), an inhibitor of 5-FU degradation by dihydrouracil dehydrogenase . By inhibiting DHU-DH, this compound prolongs the blood 5-FU level, thereby increasing selective toxicity to a tumor .

Biochemical Pathways

This compound affects the biochemical pathway involving the metabolism of 5-FU. By inhibiting the degradation of 5-FU, this compound increases the concentration of 5-FU in the blood. This leads to an enhanced antineoplastic effect, as 5-FU is a potent anticancer drug that works by inhibiting DNA synthesis .

Pharmacokinetics

It is known that this compound is orally active . In a study, the area under the curve for 5-FU in plasma, after administration of this compound in mice, appeared to be similar to that obtained on the first day and that on the seventh day, respectively, after starting administration of 400-600 mg day-1 in humans .

Result of Action

This compound has a significant anti-tumor effect. It has been used for advanced gastric cancer patients . In a study, multiple doses of this compound given either alone or in combination with radiation produced marked effects. The mean tumor growth delay time was 8.1 days for five administrations of this compound .

Safety and Hazards

Emitefur should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .

Biochemical Analysis

Biochemical Properties

Emitefur plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The compound this compound is designed to inhibit the degradation of 5-FU by dihydrouracil dehydrogenase . This interaction allows for a prolonged presence of 5-FU in the blood, thereby enhancing its antineoplastic effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. This compound, through its component 5-FU, exerts its effects by incorporating into RNA and DNA, which disrupts normal cellular function and triggers cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The 5-FU component of this compound is incorporated into RNA and DNA, disrupting their normal function . The CNDP component inhibits the degradation of 5-FU, allowing for a prolonged presence of 5-FU in the blood .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound has a significant anti-tumor effect even at clinically relevant dose levels, although a threshold dose exists between 12.5 and 25 mg kg-1 . Further clinical studies of this compound are warranted .

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of 5-FU. The CNDP component of this compound inhibits the degradation of 5-FU by dihydrouracil dehydrogenase . This interaction allows for a prolonged presence of 5-FU in the blood, thereby enhancing its antineoplastic effects .

properties

IUPAC Name

(6-benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxopyrimidine-1-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19FN4O8/c1-2-39-16-32-15-21(29)25(35)33(28(32)38)24(34)18-9-6-10-19(13-18)27(37)41-23-20(14-30)11-12-22(31-23)40-26(36)17-7-4-3-5-8-17/h3-13,15H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSKMKRYHATLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C=C(C(=O)N(C1=O)C(=O)C2=CC(=CC=C2)C(=O)OC3=C(C=CC(=N3)OC(=O)C4=CC=CC=C4)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19FN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149360
Record name Emitefur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110690-43-2
Record name Emitefur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110690-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emitefur [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110690432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emitefur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMITEFUR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I50NF4AQ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Emitefur
Reactant of Route 2
Reactant of Route 2
Emitefur
Reactant of Route 3
Reactant of Route 3
Emitefur
Reactant of Route 4
Reactant of Route 4
Emitefur
Reactant of Route 5
Reactant of Route 5
Emitefur
Reactant of Route 6
Reactant of Route 6
Emitefur

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.